molecular formula C23H21N3O5S B2758109 2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898429-02-2

2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2758109
M. Wt: 451.5
InChI Key: CMIPZFCCWZUAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMQX and is a potent antagonist of the excitatory amino acid receptors in the central nervous system. The compound has been synthesized through various methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors Research into benzenesulfonamide derivatives, such as those involving cyclooxygenase-2 (COX-2) inhibitors, highlights the potential for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their ability to inhibit COX-2, with certain derivatives showing promising selectivity and potency, potentially leading to the development of effective anti-inflammatory drugs (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibitors N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which plays a role in various neurological conditions. Compounds in this category have shown effectiveness in vitro and in vivo, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antioxidant and Enzyme Inhibitory Activities Compounds incorporating benzenesulfonamide and 1,3,5-triazine structural motifs have been studied for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the therapeutic potential of such derivatives (Lolak et al., 2020).

Antimycobacterial Activity The synthesis and evaluation of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides have demonstrated significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting promising antimycobacterial potency. This research suggests the potential of benzenesulfonamide derivatives in the development of new antituberculosis drugs (Ghorab et al., 2017).

Antitumor and Antimicrobial Activities Further studies into quinazolinone and benzenesulfonamide derivatives have uncovered their utility in antitumor and antimicrobial applications. For example, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, providing a foundation for the development of new therapeutic agents (Habib et al., 2013).

properties

IUPAC Name

2,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-15-24-20-10-5-4-9-19(20)23(27)26(15)17-8-6-7-16(13-17)25-32(28,29)22-14-18(30-2)11-12-21(22)31-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIPZFCCWZUAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

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